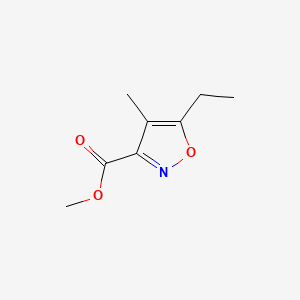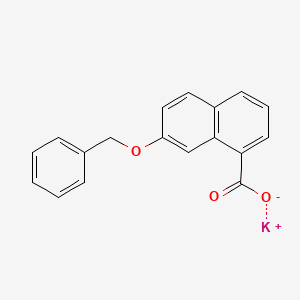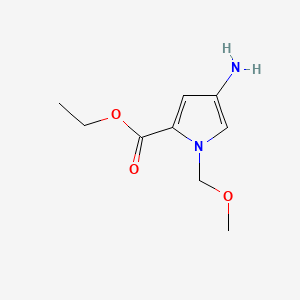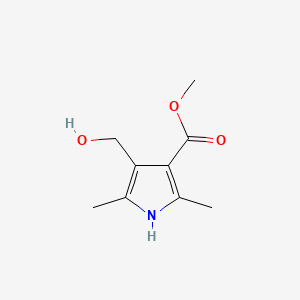
2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride, also known as CIPE, is an organic compound with a wide range of potential applications in the field of scientific research. CIPE is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter levels in the brain. CIPE has been studied for its potential to modulate the activity of AChE and to treat diseases associated with its dysfunction. In addition, CIPE has been investigated for its potential to be used as a tool to study the biochemistry and physiology of the nervous system.
Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives: Metabolism and Therapeutic Potential
Arylpiperazine derivatives have found clinical application mainly in treating depression, psychosis, or anxiety. Compounds like buspirone (a pyrimidinylpiperazine), nefazodone, trazodone (chlorophenylpiperazine derivatives), aripiprazole, perospirone, and ziprasidone undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites exhibit a variety of serotonin receptor-related effects, though their comprehensive pharmacological profiles are still under exploration. The extensive tissue distribution, including the brain, underscores the significance of these derivatives in therapeutic applications, albeit with noted individual variability in metabolism rates (Caccia, S., 2007) Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612-622.
Piperazine Derivatives in Drug Discovery
The structural moiety of piperazine is integral to the rational design of drugs, contributing to a wide range of therapeutic categories including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents. The versatility of the piperazine scaffold in molecular design is highlighted by its presence in many well-known drugs. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, indicating the importance of such derivatives in drug discovery (Rathi, A., Syed, R., Shin, Han-Seung, & Patel, Rahul V., 2016) Rathi, A., Syed, R., Shin, Han-Seung, & Patel, Rahul V. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26, 777-797.
Antimycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have been explored for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. This review underscores the significance of piperazine as a foundational element in the development of potent anti-TB molecules, with a focus on molecules exhibiting activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of TB. The review provides an in-depth look at the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, offering insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, P., Dhawan, S., Kumar, V., Shinde, S., Palkar, M., & Karpoormath, R., 2020) Girase, P., Dhawan, S., Kumar, V., Shinde, S., Palkar, M., & Karpoormath, R. (2020). An appraisal of anti-mycobacterial activity with structure-activity relationship of piperazine and its analogues: A review. European Journal of Medicinal Chemistry.
Eigenschaften
IUPAC Name |
2-chloro-1-(4-propan-2-ylpiperazin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O.ClH/c1-8(2)11-3-5-12(6-4-11)9(13)7-10;/h8H,3-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBZBZOAUCXUJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661308 |
Source


|
| Record name | 2-Chloro-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride | |
CAS RN |
185547-14-2 |
Source


|
| Record name | 2-Chloro-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185547-14-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-erythro-Pentitol, 1,2,3-trideoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/no-structure.png)






